molecular formula C25H23F2N7 B15030564 N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15030564
M. Wt: 459.5 g/mol
InChI Key: WKLLQULLLHXTPC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a central triazine ring with amino substituents at positions 2 and 2. The unique structural features include:

  • 4-Phenylpiperazin-1-yl group at position 6: The phenylpiperazine moiety is a common pharmacophore in neuroactive compounds, suggesting possible CNS applications .

Properties

Molecular Formula

C25H23F2N7

Molecular Weight

459.5 g/mol

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H23F2N7/c26-18-6-10-20(11-7-18)28-23-30-24(29-21-12-8-19(27)9-13-21)32-25(31-23)34-16-14-33(15-17-34)22-4-2-1-3-5-22/h1-13H,14-17H2,(H2,28,29,30,31,32)

InChI Key

WKLLQULLLHXTPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)F)NC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method involves the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Table 1: Substituent-Based Comparison
Compound Name Substituents at Positions 2, 4, and 6 Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine 2,4: 4-fluorophenyl; 6: 4-phenylpiperazin-1-yl ~538.53* Potential CNS activity due to piperazine motif
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine 2,4: 4-fluorophenyl; 6: 4-methylpiperazin-1-yl ~474.50* Increased solubility vs. target compound
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine 2,4: 4-methylphenyl; 6: (4-phenylpiperazin-1-yl)methyl ~483.58 Enhanced conformational flexibility
Almitrine dimesylate (N,N'-Diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-...) 2,4: diallyl; 6: 4-[bis(4-fluorophenyl)methyl]piperazin-1-yl 695.82 Respiratory stimulant (approved therapeutic)
Prometryn (N,N'-bis(isopropyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) 2,4: isopropyl; 6: methylthio 241.36 Herbicide (inhibits photosynthesis)

*Calculated based on analogous structures.

Key Structural and Functional Differences

Piperazine Substitution: The target compound’s 4-phenylpiperazine group (vs. Almitrine dimesylate () features a bis(4-fluorophenyl)methyl-piperazine group, which is bulkier and linked to respiratory stimulation via carotid body chemoreceptors.

Fluorophenyl vs. Methylphenyl Groups :

  • Fluorine atoms in the target compound improve metabolic stability and electronegativity, favoring hydrophobic and dipole interactions. In contrast, N-(4-methylphenyl)-... () lacks fluorine, reducing electronic effects but increasing hydrophobicity.

Triazine Core Modifications :

  • Prometryn () and other herbicidal triazines (e.g., Simetryn ) replace aromatic substituents with alkyl/alkylthio groups, shifting the mechanism from receptor binding to photosynthesis inhibition.

Physicochemical Properties

  • Lipophilicity: Fluorophenyl and phenylpiperazine groups increase logP values compared to non-fluorinated analogs, impacting bioavailability.
  • Solubility : Methylpiperazine derivatives () may exhibit higher aqueous solubility than the target compound due to reduced aromaticity.

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